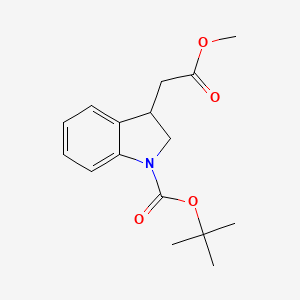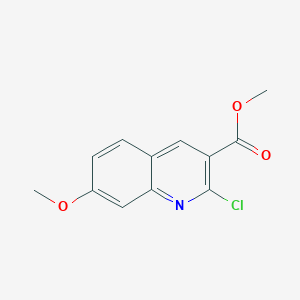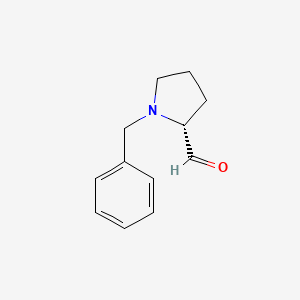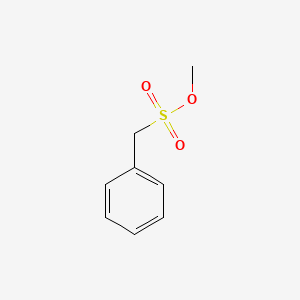
Methyl phenylmethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl phenylmethanesulfonate is an organic compound with the chemical formula C7H8O3S phenyl methanesulfonate . This compound is a sulfonate ester, which is characterized by the presence of a sulfonate group attached to a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl phenylmethanesulfonate can be synthesized through the reaction of methanesulfonyl chloride with phenol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired sulfonate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of methanesulfonic acid and phenol. The reaction is catalyzed by an acid catalyst and carried out at elevated temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl phenylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of phenylmethanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: The major products are phenol derivatives where the sulfonate group is replaced by other functional groups.
Oxidation: The major products are sulfone derivatives.
Reduction: The major product is phenylmethanesulfonic acid.
Aplicaciones Científicas De Investigación
Methyl phenylmethanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
Methyl phenylmethanesulfonate exerts its effects primarily through alkylation reactions. The sulfonate ester group undergoes nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This alkylation can result in the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl methanesulfonate: Similar in structure but lacks the methyl group.
Methyl methanesulfonate: Similar in structure but lacks the phenyl group.
Phenyl sulfone: Contains a sulfone group instead of a sulfonate ester.
Uniqueness
Methyl phenylmethanesulfonate is unique due to its combination of a phenyl ring and a sulfonate ester group, which imparts distinct reactivity and properties. This combination makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Propiedades
Número CAS |
5877-96-3 |
|---|---|
Fórmula molecular |
C8H10O3S |
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
methyl phenylmethanesulfonate |
InChI |
InChI=1S/C8H10O3S/c1-11-12(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
MNRGFUBMMILKAL-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
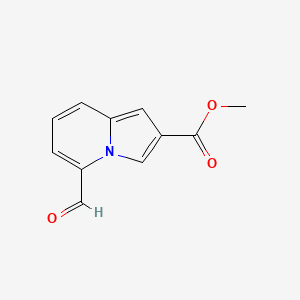
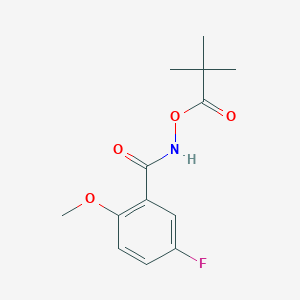
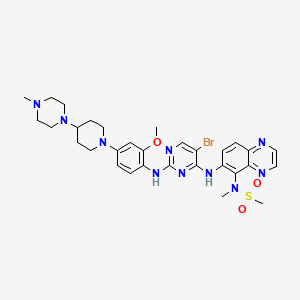

![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
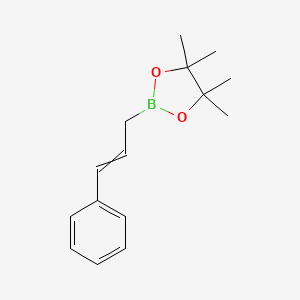
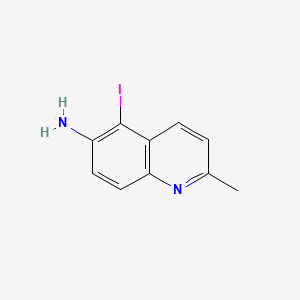
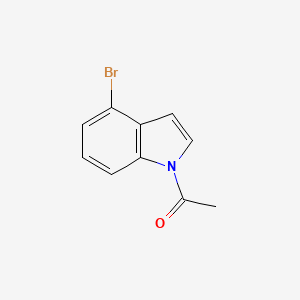
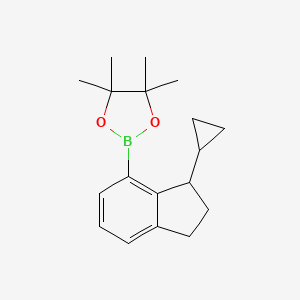
![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
